2-nitro-N-(2,2,2-trifluoroethyl)-4-((trifluoromethyl)sulfonyl)aniline
Description
Properties
IUPAC Name |
2-nitro-N-(2,2,2-trifluoroethyl)-4-(trifluoromethylsulfonyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6N2O4S/c10-8(11,12)4-16-6-2-1-5(3-7(6)17(18)19)22(20,21)9(13,14)15/h1-3,16H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKHUTYZCDPAPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)[N+](=O)[O-])NCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Nitro-N-(2,2,2-trifluoroethyl)-4-((trifluoromethyl)sulfonyl)aniline is a fluorinated organic compound notable for its unique structural features, including both nitro and trifluoromethyl substituents. These characteristics confer distinct electronic and steric properties that may influence its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C9H6F6N2O2
- Molecular Weight : 288.147 g/mol
- CAS Number : 42379-55-5
The biological activity of 2-nitro-N-(2,2,2-trifluoroethyl)-4-((trifluoromethyl)sulfonyl)aniline is primarily attributed to its ability to interact with various biological targets. The presence of the trifluoromethyl groups enhances lipophilicity, facilitating cellular uptake and interaction with intracellular targets such as enzymes and receptors.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : Interaction with receptors could result in modulation of signaling pathways, influencing processes such as cell proliferation and apoptosis.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds with similar structures have demonstrated effective inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | 12.5 - 25 µg/mL |
| Enterococcus spp. | 50 - 100 µg/mL |
| Micrococcus luteus | Comparable to nitrofurantoin |
These findings suggest that the compound's structural features contribute to its efficacy as an antimicrobial agent .
Anticancer Activity
Preliminary studies have indicated that derivatives of this compound may possess anticancer properties. For example, certain analogs have shown promising antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells.
| Cell Line | IC50 (nM) |
|---|---|
| HeLa | 83 |
| A549 | 91 |
| MDA-MB-231 | 101 |
These compounds were found to inhibit tubulin polymerization more effectively than standard chemotherapeutic agents like combretastatin A-4 . This mechanism suggests potential for development as novel anticancer therapies.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of several fluorinated anilines, including derivatives of 2-nitro-N-(2,2,2-trifluoroethyl)-4-((trifluoromethyl)sulfonyl)aniline against clinical strains of Staphylococcus and Enterococcus. The results indicated significant potency against resistant strains .
- Anticancer Research : Another investigation focused on the antiproliferative effects of fluorinated anilines on cancer cell lines. The study highlighted the ability of these compounds to induce cell cycle arrest and apoptosis in HeLa cells through tubulin disruption .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Comparisons
Trifluoroethyl vs. Other N-Alkyl Groups
N-Methyl-2-nitro-4-(trifluoromethyl)aniline (CAS 20200-22-0):
- N-Ethyl-2-nitro-4-(trifluoromethyl)aniline (CAS 175277-90-4): Ethyl group instead of trifluoroethyl. Intermediate lipophilicity between methyl and trifluoroethyl derivatives. No direct biological data available, but structural analogs suggest moderate metabolic stability .
Trifluoromethylsulfonyl vs. Trifluoromethyl or Sulfonyl Groups
2-Nitro-N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline (CymitQuimica):
- N-Ethyl-2-fluoro-4-(methylsulfonyl)aniline (PDB ligand WV4): Features a methylsulfonyl (-SO₂CH₃) group. Molecular weight: 217.26 g/mol; structural simplicity may enhance solubility .
Nitro Group Positional Isomers
- 2-tert-Butyl-4,6-dinitro-N-[4-(trifluoromethyl)phenyl]aniline :
Physicochemical and Analytical Data Comparison
*Estimated based on structural formula.
Q & A
Q. What synthetic methodologies are employed for the preparation of 2-nitro-N-(2,2,2-trifluoroethyl)-4-((trifluoromethyl)sulfonyl)aniline?
The synthesis typically involves sequential functionalization of the aniline core. A common approach is the reaction of sulfonyl or isocyanate intermediates with fluorinated amines under mild, metal-free conditions. For example:
- Step 1 : Sulfonylation or urea formation using reagents like 4-tolyl sulfonyl isocyanate with fluorinated amines (e.g., 2-(trifluoromethyl)aniline derivatives) in acetonitrile at room temperature .
- Step 2 : Nitro-group introduction via electrophilic aromatic substitution or oxidation of amine precursors.
Yields range from 34% to 98% depending on substituent steric and electronic effects. Optimization of solvent polarity (e.g., acetonitrile vs. DCM) and stoichiometry is critical .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Multi-modal characterization is essential:
- Spectroscopy :
- Elemental Analysis : Matches calculated vs. observed C/H/N/S/F ratios (±0.3% tolerance) .
- LCMS : Retention times (e.g., 2.2–2.6 min) and mass-to-charge ratios (e.g., m/z = 454.1 [M+H]⁺) verify purity (>95%) and molecular identity .
Advanced Research Questions
Q. What is the mechanistic role of the trifluoromethyl and sulfonyl groups in modulating biological activity?
- Trifluoromethyl (-CF₃) : Enhances metabolic stability and lipophilicity (logP↑), improving membrane permeability. Its strong electron-withdrawing effect reduces basicity of adjacent amines, minimizing off-target interactions .
- Sulfonyl (-SO₂) : Participates in hydrogen bonding with target proteins (e.g., kinases, proteases). Computational docking studies suggest sulfonyl oxygen atoms form key interactions with catalytic residues (e.g., Ser or Tyr in active sites) .
- Synergistic Effects : The -CF₃ and -SO₂ groups collectively enhance binding affinity by 3–5-fold in enzyme inhibition assays compared to non-fluorinated analogs .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
- Substituent Variation : Systematically replace -NO₂, -CF₃, or -SO₂ groups with bioisosteres (e.g., -CN, -CF₂H) to assess potency changes.
- In-Silico Screening : Use molecular dynamics simulations to predict binding free energy (ΔG) with targets like EGFR or COX-2 .
- Data-Driven SAR : Tabulate IC₅₀ values against analogs (example below):
| Substituent Position | -CF₃ | -SO₂ | IC₅₀ (nM) |
|---|---|---|---|
| Para | Yes | Yes | 12 ± 1.2 |
| Meta | Yes | No | 450 ± 25 |
| Ortho | No | Yes | 320 ± 18 |
This table highlights the criticality of para-substituted -CF₃ and -SO₂ for activity .
Q. How can contradictions in biological data (e.g., divergent IC₅₀ values across assays) be resolved?
- Assay Replication : Ensure consistency in buffer pH, temperature, and enzyme lot numbers.
- Metabolite Profiling : Use LC-HRMS to identify degradation products (e.g., nitro-reduction to -NH₂) that may interfere with activity .
- Orthogonal Validation : Compare results from fluorescence-based vs. radiometric assays to rule out artifact signals .
Q. What computational strategies are effective in predicting the pharmacokinetic profile of this compound?
- ADMET Prediction : Tools like SwissADME estimate key parameters:
- Bioavailability : 65–70% (due to -CF₃-enhanced logP).
- CYP450 Inhibition : Low risk (2C9/2D6 IC₅₀ >10 µM).
- Docking Studies : AutoDock Vina or Schrödinger Suite can model interactions with serum albumin (binding affinity ~8.5 kcal/mol) .
Q. How does fluorine substitution influence the compound’s bioavailability and toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
